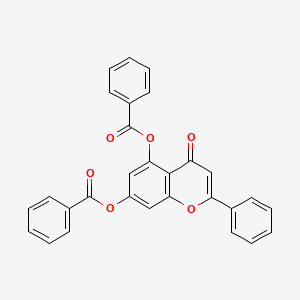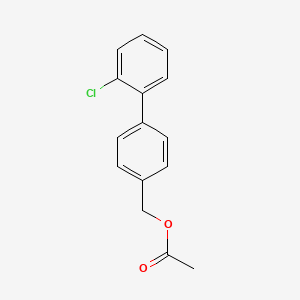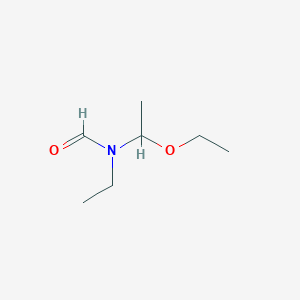![molecular formula C12H22N2O6 B14332596 Bis[(butoxycarbonyl)amino]acetic acid CAS No. 110599-28-5](/img/structure/B14332596.png)
Bis[(butoxycarbonyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(butoxycarbonyl)amino]acetic acid is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups attached to an acetic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound particularly useful in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[(butoxycarbonyl)amino]acetic acid typically involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the Boc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(butoxycarbonyl)amino]acetic acid undergoes several types of reactions, including:
Deprotection: Removal of the Boc groups using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: The ester bonds in the Boc groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Aqueous acidic or basic solutions.
Major Products Formed
Deprotection: Glycine and tert-butyl alcohol.
Substitution: N-alkyl or N-acyl derivatives of glycine.
Hydrolysis: Glycine and tert-butyl alcohol.
Applications De Recherche Scientifique
Bis[(butoxycarbonyl)amino]acetic acid is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The primary mechanism of action for bis[(butoxycarbonyl)amino]acetic acid involves the protection and deprotection of amino groups. The Boc groups protect the amino groups from unwanted reactions during synthesis. Upon deprotection, the free amino groups can participate in further chemical reactions, allowing for the synthesis of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butoxycarbonylglycine: Similar in structure but with only one Boc-protected amino group.
N-Carbobenzoxyglycine: Uses a different protecting group (carbobenzoxy) instead of Boc.
Uniqueness
Bis[(butoxycarbonyl)amino]acetic acid is unique due to the presence of two Boc-protected amino groups, which provides greater versatility in synthetic applications. The dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis .
Propriétés
Numéro CAS |
110599-28-5 |
|---|---|
Formule moléculaire |
C12H22N2O6 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
2,2-bis(butoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C12H22N2O6/c1-3-5-7-19-11(17)13-9(10(15)16)14-12(18)20-8-6-4-2/h9H,3-8H2,1-2H3,(H,13,17)(H,14,18)(H,15,16) |
Clé InChI |
PUMIHVQNSOUKNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NC(C(=O)O)NC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


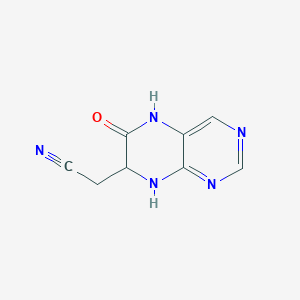

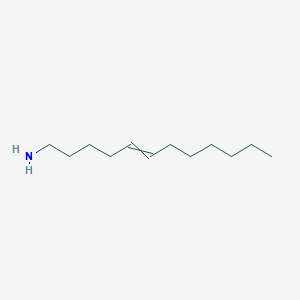
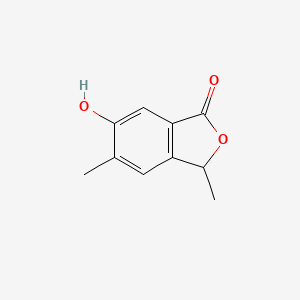
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)

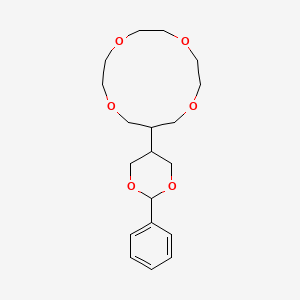
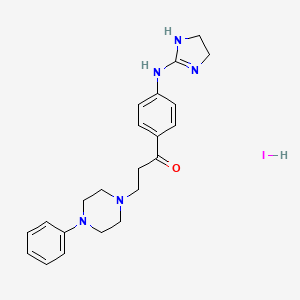

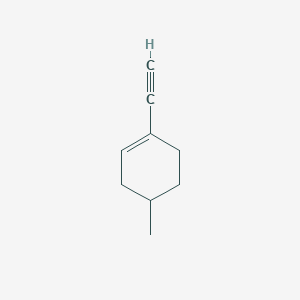
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
